![molecular formula C16H19NO2 B12513788 4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde CAS No. 676476-78-1](/img/structure/B12513788.png)
4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde is a chemical compound known for its unique structure and properties. This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings. The presence of the diethylamino group and hydroxyl group on the naphthalene ring imparts distinct chemical and physical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde typically involves multiple steps. One common method is the Knoevenagel condensation reaction, where 4-diethylamino-2-hydroxybenzaldehyde reacts with diethyl malonate in the presence of a base such as piperidine . This reaction forms the intermediate product, which is then subjected to further reactions to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the diethylamino group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of optical brighteners, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar basicity and nucleophilicity.
Coumarin Derivatives: Compounds with similar fluorescent properties and applications in dye synthesis.
Uniqueness
4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
676476-78-1 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-3-hydroxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C16H19NO2/c1-3-17(4-2)10-15-14-8-6-5-7-12(14)9-13(11-18)16(15)19/h5-9,11,19H,3-4,10H2,1-2H3 |
InChI Key |
UDDUAARDGTZKES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC2=CC=CC=C21)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-N-cyclohexyl-1H-benzo[d]imidazol-2-amineE](/img/structure/B12513710.png)
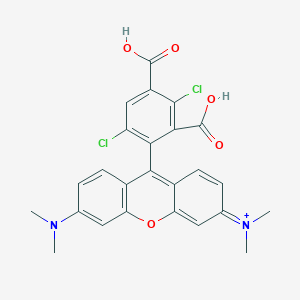
![2-[(4-Methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B12513729.png)
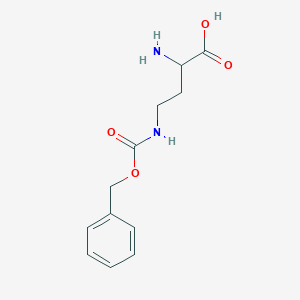
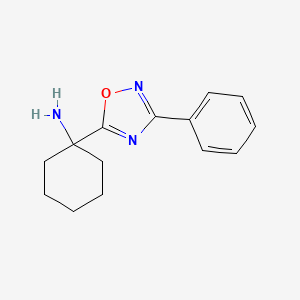
![[2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12513746.png)
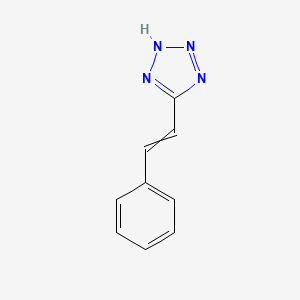

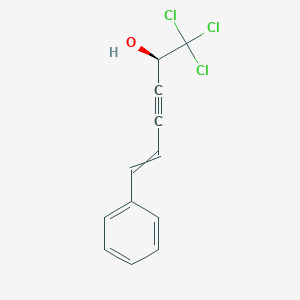
![3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid](/img/structure/B12513766.png)
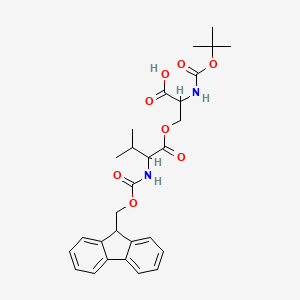
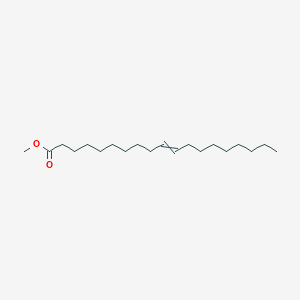
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
